molecular formula C10H10F2O2 B2557971 3,5-Difluoro-4-isopropoxybenzaldehyde CAS No. 1509381-38-7

3,5-Difluoro-4-isopropoxybenzaldehyde

Cat. No.: B2557971
CAS No.: 1509381-38-7
M. Wt: 200.185
InChI Key: FCGBFCNZBDWSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10F2O2. It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-isopropoxybenzaldehyde typically involves the reaction of 3,5-difluorobenzaldehyde with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Difluoro-4-isopropoxybenzaldehyde is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-isopropoxybenzaldehyde is unique due to the presence of both fluorine atoms and an isopropoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

3,5-difluoro-4-propan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGBFCNZBDWSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 3,5-difluoro-4-hydroxy-benzaldehyde as a colourless solid (0.81 g) and K2CO3 (2.14 g; 15.4 mmol) in MeCN (15 ml) is added 2-bromopropane (1.45 ml) dropwise. The mixture is stirred at 65° C. for 24 h. After evaporation of the solvent the residue is taken-up in Et2O and water. The organic layer is separated and extracted with brine, dried over MgSO4 and evaporated to give 3,5-difluoro-4-isopropoxy-benzaldehyde (0.14 g).
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two

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